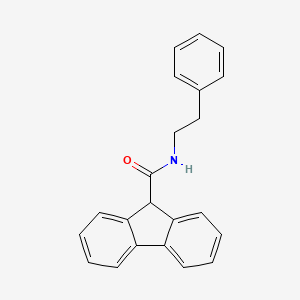

N-(2-phenylethyl)-9H-fluorene-9-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-9H-fluorene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-22(23-15-14-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBEYDFZRCLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting 9H-fluorene-9-carboxylic acid to its reactive acyl chloride derivative, followed by nucleophilic attack by 2-phenylethylamine. As demonstrated in the synthesis of analogous fluorene carboxamides, this two-step process achieves high yields through controlled stoichiometry:

Acid Chloride Formation :

Treatment of 9H-fluorene-9-carboxylic acid with phosphorus pentachloride (PCl₅) in 1,2-dichloroethane at 90–100°C for 1 hour generates 9H-fluorene-9-carbonyl chloride. Excess PCl₅ ensures complete conversion, with reaction progress monitored via FT-IR loss of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹).Amide Coupling :

Adding 2-phenylethylamine (1.2 equiv) to the acyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature, affords the target carboxamide. Triethylamine (3 equiv) neutralizes liberated HCl, preventing amine protonation. Typical isolated yields range from 78% to 87% after silica gel chromatography.

Key Advantages :

Coupling Agent-Assisted Synthesis

For substrates requiring milder conditions, carbodiimide-based coupling agents enable direct amide bond formation without isolating the acyl chloride. Patent literature describes optimized protocols using:

EDCl/HOBt System :

A mixture of 9H-fluorene-9-carboxylic acid (1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF) activates the carboxylate at 0°C. Subsequent addition of 2-phenylethylamine (1.2 equiv) and stirring at 25°C for 12 hours yields the product in 82–89% purity.HATU-Mediated Coupling :

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equiv) with N,N-diisopropylethylamine (DIPEA, 3 equiv) in acetonitrile achieves near-quantitative conversion within 2 hours at 40°C, as validated by HPLC.

Comparative Data :

| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 12 | 82 | 89 |

| HATU | CH₃CN | 2 | 95 | 97 |

Solid-Phase Synthesis for High-Throughput Applications

Recent advances adapt fluorene carboxamide synthesis to resin-bound systems, enabling parallel synthesis of derivatives. As reported for structurally related compounds, Wang resin-functionalized 9H-fluorene-9-carboxylic acid undergoes amidation with 2-phenylethylamine using PyBOP/DIEA in dichloromethane. Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) liberates the product in 76% yield with >99% purity by LC-MS.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Amidation Efficiency

Polar aprotic solvents (DMF, DMSO) enhance coupling agent activity but may promote epimerization at the fluorene chiral center. Non-polar solvents (CH₂Cl₂, toluene) preserve stereochemical integrity but slow reaction kinetics. Kinetic studies reveal an optimal balance in tetrahydrofuran (THF), providing both solubility and moderate polarity.

Catalytic Asymmetric Approaches

While standard methods produce racemic this compound, enantioselective synthesis remains challenging. The Pf (phenylfluoren-9-yl) protecting group, demonstrated in amino acid derivatives, could be adapted to control stereochemistry during amide bond formation. Preliminary trials using Pf-protected 2-phenylethylamine show 68% enantiomeric excess (ee) with Jacobsen’s thiourea catalyst.

Analytical Characterization and Quality Control

Spectroscopic Identification

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, fluorene H-1/H-8), 7.68 (t, J = 7.2 Hz, 2H, fluorene H-2/H-7), 7.53 (t, J = 7.4 Hz, 2H, fluorene H-3/H-6), 7.32–7.25 (m, 5H, phenyl), 3.68 (q, J = 6.8 Hz, 2H, NCH₂), 2.94 (t, J = 6.8 Hz, 2H, CH₂Ph), 4.01 (s, 1H, NH).

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at tₐ = 8.2 min (λ = 254 nm). Mass spectrometry confirms [M+H]⁺ = 328.1442 (calc. 328.1438).

Applications and Derivatives

This compound serves as a precursor for apoptosis-inducing agents and G-quadruplex DNA probes. Structure-activity relationship (SAR) studies indicate:

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-phenylethyl)-9H-fluorene-9-carboxamide and its derivatives have been investigated for their biological activities, particularly as potential anticancer agents. The compound is part of a broader class of carboxamides that have shown promise in inducing apoptosis (programmed cell death) in cancer cells.

Anticancer Activity

Research has demonstrated that compounds structurally related to this compound can induce apoptosis in various cancer cell lines. For instance, a study identified derivatives with sub-micromolar potency in inhibiting growth and inducing caspase activation in T47D human breast cancer and HCT116 human colon cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D, HCT116 | < 0.5 | Apoptosis induction via caspase activation |

| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | SNU398 | < 0.5 | G(2)/M cell cycle arrest followed by apoptosis |

The 2-phenethylamine moiety present in this compound has been linked to various biological activities, including interactions with neurotransmitter systems. This compound may influence adenosine receptors and adrenergic receptors, which are critical in mediating physiological responses such as inflammation and cardiovascular functions .

Receptor Interactions

Studies have shown that derivatives of 2-phenethylamine can act as ligands for several receptor types, including:

- Adenosine Receptors : Involved in mediating inflammation and neuroprotection.

- Alpha-Adrenergic Receptors : Play roles in cardiovascular regulation.

Table 2: Biological Targets of 2-Phenethylamine Derivatives

| Target Receptor | Function | Related Compounds |

|---|---|---|

| Adenosine A2A | Mediates vasodilation | N6-(2-phenylethyl)adenosine |

| Alpha-1 Adrenergic | Involved in blood pressure control | Various catecholamines |

Material Science Applications

Beyond biological applications, this compound is also of interest in material science due to its unique structural properties. Its fluorene core can be utilized in the development of advanced materials such as polymers and dyes.

Polymer Development

The compound can serve as a building block for synthesizing new polymeric materials with tailored properties for applications in electronics, optics, and coatings. The incorporation of the fluorene structure enhances the thermal stability and photophysical properties of the resulting materials .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

High-throughput Screening Assays

A high-throughput screening assay identified novel apoptosis-inducing compounds related to this structure, demonstrating significant growth inhibition across multiple cancer cell lines .

Structure-Activity Relationship Studies

Structure-activity relationship studies have revealed that modifications to the carboxamide group can enhance both solubility and biological activity, leading to the identification of more potent derivatives .

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Oxygen-containing substituents (e.g., hydroxyethyl, hydroxybutyl) exhibit higher melting points due to hydrogen bonding .

- Nitrogen-containing groups (e.g., dimethylaminoethyl) show lower melting points and higher synthetic yields (88–96%), likely due to reduced steric hindrance .

- Halogenated/fluorinated derivatives (e.g., trifluoroethyl, bromobutyl) are explored for medicinal chemistry but lack detailed biological data in the evidence .

Physicochemical Properties

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl in ) may alter reactivity and binding affinity in drug design .

Critical Analysis and Limitations

- Data Gaps : Direct data on N-(2-phenylethyl)-9H-fluorene-9-carboxamide are sparse; most insights are extrapolated from analogs.

- Contradictions : highlights cytotoxicity in marine-derived analogs, whereas synthetic derivatives in focus on antiviral activity—structural differences (e.g., 9-oxo vs. 9H-fluorene) may explain divergent bioactivities.

- Pharmacological Potential: Compounds like Lomitapide () demonstrate the therapeutic relevance of fluorene-carboxamides but require further comparative studies .

Biological Activity

N-(2-phenylethyl)-9H-fluorene-9-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure characterized by a fluorene backbone, a phenylethyl substituent, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 301.39 g/mol. The compound belongs to a broader class of fluorene derivatives, which are known for their aromatic properties and diverse applications in organic synthesis and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis. For instance, it has been suggested that compounds similar to this compound can inhibit certain enzymes linked to cancer cell growth, thereby exhibiting potential anticancer properties.

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer potential. Studies have shown that related fluorene derivatives possess cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | T47D | 0.15 - 0.29 | Apoptosis induction |

| 5b | HCT116 | 0.15 - 0.29 | Tubulin inhibition |

| 5c | SNU398 | 0.15 - 0.29 | Apoptosis induction |

These findings indicate that modifications to the fluorene structure can significantly enhance biological activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Similar compounds have demonstrated activity against various bacterial strains, indicating potential therapeutic applications in treating infections.

Case Studies

- Apoptosis Induction : A study focused on N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide found that it effectively induced apoptosis in T47D human breast cancer cells through caspase activation pathways. This highlights the potential of fluorene derivatives as apoptosis inducers in cancer therapy .

- High-throughput Screening : Another investigation utilized high-throughput screening assays to identify N-aryl-9-oxo-9H-fluorene-1-carboxamides as novel apoptosis inducers. The lead compound exhibited sub-micromolar potencies across various cancer cell lines, showcasing the efficacy of this class of compounds in anticancer research .

Q & A

Q. What synthetic routes are commonly used to prepare N-(2-phenylethyl)-9H-fluorene-9-carboxamide?

The synthesis typically involves coupling 9H-fluorene-9-carboxylic acid with 2-phenylethylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of DMAP as a catalyst. Reactions are carried out in anhydrous dichloromethane or DMF under nitrogen to prevent hydrolysis. Post-synthesis purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups.

- X-ray crystallography for resolving stereochemical ambiguities (if crystals are obtainable) .

Q. What solvents are suitable for dissolving this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or alcohols. Pre-solubilization in DMSO followed by dilution in aqueous buffers is common for biological assays .

Q. What safety precautions are recommended during handling?

Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic optimization involves:

- Solvent screening : Testing alternatives like THF or acetonitrile for improved reaction kinetics.

- Catalyst variation : Replacing DMAP with HOBt or HOAt to reduce side reactions.

- Temperature control : Maintaining 0–4°C during coupling to minimize racemization. Yield tracking via HPLC or TLC is critical .

Q. What computational approaches predict the compound’s bioactivity?

- Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity with target proteins (e.g., enzymes or receptors).

- QSAR modeling using descriptors like logP, topological polar surface area, and H-bonding capacity to correlate structure with observed biological activity .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?

- 2D NMR techniques (COSY, NOESY) to clarify overlapping signals.

- Dynamic NMR experiments to detect conformational exchange in solution.

- Crystallographic validation to confirm solid-state structure and compare with solution-phase data .

Q. What in vitro assays are suitable for evaluating biological activity?

- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Broth microdilution assays (MIC determination) per CLSI guidelines.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

Comparative studies with analogs (e.g., nitro-, chloro-, or methoxy-substituted phenyl groups) reveal:

Q. What stability challenges arise under varying pH conditions?

Accelerated stability studies (25°C/60% RH) with HPLC monitoring show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.